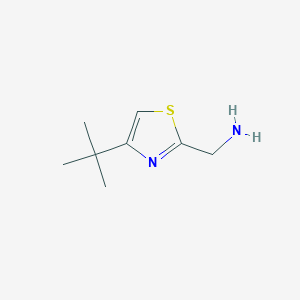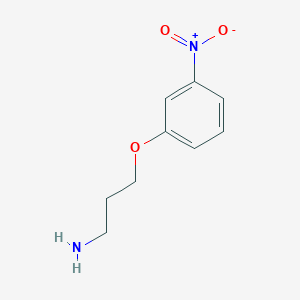
3,5-diethyl-1,3,5-thiadiazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring The tetrahydro-3,5-diethyl- derivative is a specific variant where the ring is fully saturated and substituted with ethyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate dithiocarbamates with formaldehyde. The general reaction can be represented as follows:
-
Formation of Dithiocarbamate Intermediate
- Reacting a primary or secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt.
- Example: Diethylamine + Carbon disulfide + Base → Diethyldithiocarbamate.
-
Cyclization with Formaldehyde
- The dithiocarbamate intermediate is then reacted with formaldehyde under acidic or basic conditions to form the thiadiazine ring.
- Example: Diethyldithiocarbamate + Formaldehyde → this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,5-diethyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives.
科学研究应用
3,5-diethyl-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 3,5-diethyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological molecules. The sulfur atom in the thiadiazine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial or antifungal agent.
相似化合物的比较
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
The tetrahydro-3,5-diethyl- derivative is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can provide steric hindrance and affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties compared to its methyl or propyl counterparts.
属性
CAS 编号 |
14318-35-5 |
|---|---|
分子式 |
C7H14N2S2 |
分子量 |
190.3 g/mol |
IUPAC 名称 |
3,5-diethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-5-9(4-2)7(10)11-6-8/h3-6H2,1-2H3 |
InChI 键 |
OHCTUHSHPBLSJY-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=S)SC1)CC |
规范 SMILES |
CCN1CN(C(=S)SC1)CC |
Key on ui other cas no. |
14318-35-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)



![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)





